molecular formula C11H22N2O3 B11875658 tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Cat. No.: B11875658
M. Wt: 230.30 g/mol
InChI Key: XZYXIWRAMFFBFZ-VIFPVBQESA-N
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Description

tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-2-(hydroxymethyl)-4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different piperazine derivatives.

Scientific Research Applications

tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the piperazine ring can interact with biological receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
  • tert-Butyl (S)-2-(hydroxymethyl)-4-ethylpiperazine-1-carboxylate
  • tert-Butyl (S)-2-(hydroxymethyl)-4-phenylpiperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12(4)7-9(13)8-14/h9,14H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

XZYXIWRAMFFBFZ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)C

Origin of Product

United States

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